Cas no 2172606-38-9 (N'-hydroxy-8-oxatricyclo3.2.1.0,2,4octane-6-carboximidamide)
N'-hydroxy-8-oxatricyclo3.2.1.0,2,4octane-6-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- N'-hydroxy-8-oxatricyclo3.2.1.0,2,4octane-6-carboximidamide
- EN300-1291290
- 2172606-38-9
- N'-hydroxy-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboximidamide
-
- Inchi: 1S/C8H12N2O2/c9-8(10-11)5-2-6-3-1-4(3)7(5)12-6/h3-7,11H,1-2H2,(H2,9,10)
- InChI Key: RCEHTKIGQVZTBD-UHFFFAOYSA-N
- SMILES: O1C2CC(/C(=N/O)/N)C1C1CC12
Computed Properties
- Exact Mass: 168.089877630g/mol
- Monoisotopic Mass: 168.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 67.8Ų
N'-hydroxy-8-oxatricyclo3.2.1.0,2,4octane-6-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1291290-1.0g |
N'-hydroxy-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboximidamide |
2172606-38-9 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1291290-50mg |
N'-hydroxy-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboximidamide |
2172606-38-9 | 50mg |
$707.0 | 2023-09-30 | ||
| Enamine | EN300-1291290-100mg |
N'-hydroxy-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboximidamide |
2172606-38-9 | 100mg |
$741.0 | 2023-09-30 | ||
| Enamine | EN300-1291290-250mg |
N'-hydroxy-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboximidamide |
2172606-38-9 | 250mg |
$774.0 | 2023-09-30 | ||
| Enamine | EN300-1291290-500mg |
N'-hydroxy-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboximidamide |
2172606-38-9 | 500mg |
$809.0 | 2023-09-30 | ||
| Enamine | EN300-1291290-1000mg |
N'-hydroxy-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboximidamide |
2172606-38-9 | 1000mg |
$842.0 | 2023-09-30 | ||
| Enamine | EN300-1291290-2500mg |
N'-hydroxy-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboximidamide |
2172606-38-9 | 2500mg |
$1650.0 | 2023-09-30 | ||
| Enamine | EN300-1291290-5000mg |
N'-hydroxy-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboximidamide |
2172606-38-9 | 5000mg |
$2443.0 | 2023-09-30 | ||
| Enamine | EN300-1291290-10000mg |
N'-hydroxy-8-oxatricyclo[3.2.1.0,2,4]octane-6-carboximidamide |
2172606-38-9 | 10000mg |
$3622.0 | 2023-09-30 |
N'-hydroxy-8-oxatricyclo3.2.1.0,2,4octane-6-carboximidamide Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on N'-hydroxy-8-oxatricyclo3.2.1.0,2,4octane-6-carboximidamide
Introduction to N'-hydroxy-8-oxatricyclo3.2.1.0,2,4octane-6-carboximidamide (CAS No. 2172606-38-9)
N'-hydroxy-8-oxatricyclo3.2.1.0,2,4octane-6-carboximidamide (CAS No. 2172606-38-9) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of tricyclic imidamides, which are known for their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, particularly its tricyclic backbone and the presence of both hydroxyl and imidamide functional groups, make it a promising candidate for further exploration in medicinal chemistry.
The synthesis of N'-hydroxy-8-oxatricyclo3.2.1.0,2,4octane-6-carboximidamide involves a series of complex organic transformations that require precise control over reaction conditions and reagent selection. The tricyclic framework is typically constructed through intramolecular cyclization reactions, which often demand sophisticated methodologies to achieve high yields and selectivity. Recent advancements in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing the environmental impact of the process.
One of the most compelling aspects of this compound is its potential biological activity. The presence of the hydroxyl group and the imidamide moiety suggests that it may interact with various biological targets, including enzymes and receptors involved in critical metabolic pathways. Preliminary studies have indicated that derivatives of this compound exhibit promising pharmacological properties, making it an attractive scaffold for drug discovery efforts.
In the realm of medicinal chemistry, the development of novel scaffolds is essential for overcoming resistance mechanisms and improving therapeutic outcomes. N'-hydroxy-8-oxatricyclo3.2.1.0,2,4octane-6-carboximidamide represents a unique structural motif that has not been extensively explored until recently. Its tricyclic core provides a rigid framework that can be modified to optimize binding affinity and selectivity against specific biological targets. This flexibility has allowed researchers to design analogs with tailored properties for various therapeutic applications.
The compound's imidamide functional group is particularly noteworthy, as imidamides have been widely recognized for their role in medicinal chemistry due to their ability to modulate biological processes at multiple levels. For instance, imidamides have been shown to inhibit protease activity, which is relevant in the treatment of inflammatory diseases and cancer. Additionally, they can serve as probes to understand enzyme mechanisms and as leads for the development of new drugs targeting neurological disorders.
Recent research has highlighted the importance of computational methods in designing and optimizing molecules like N'-hydroxy-8-oxatricyclo3.2.1.0,2,4octane-6-carboximidamide. Molecular modeling techniques have been employed to predict binding interactions with potential targets, providing valuable insights into structure-activity relationships (SAR). These computational approaches have accelerated the discovery process by allowing researchers to screen large libraries of compounds virtualy before conducting experimental synthesis.
The hydroxyl group in N'-hydroxy-8-oxatricyclo3.2.1.0,2,4octane-6-carboximidamide introduces an additional layer of complexity and functionality into the molecule. Hydroxyl-containing compounds are known for their ability to engage in hydrogen bonding interactions with biological targets, which can enhance binding affinity and selectivity. This feature makes it particularly interesting for developing drugs that require precise spatial orientation within a binding pocket.
In conclusion, N'-hydroxy-8-oxatricyclo3.2.1.0,2,4octane-6-carboximidamide (CAS No. 2172606-38-9) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research and drug development. Its unique tricyclic core combined with functional groups such as hydroxyl and imidamide makes it a versatile scaffold for designing novel therapeutic agents targeting various diseases.
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